3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of tert-butyl, methyl, and phenyl groups attached to the pyrazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride typically involves a multi-step process. One common method starts with the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with a suitable aldehyde, such as benzaldehyde, under solvent-free conditions. This reaction forms an intermediate imine, which is then reduced using sodium borohydride in methanol to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The imine intermediate can be reduced to the amine using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated sulfuric and nitric acids, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the amine.
Reduction: The primary amine from the imine intermediate.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Lacks the methyl group at the 4-position.
3-tert-butyl-4-methyl-1H-pyrazol-5-amine: Lacks the phenyl group at the 1-position.
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine: The base form without the hydrochloride salt.
Uniqueness
The presence of the tert-butyl, methyl, and phenyl groups in 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. The hydrochloride salt form also improves its solubility, making it more versatile for various applications .
Properties
IUPAC Name |
5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYHSMFLHKVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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